3-(methoxymethoxy)-1,2-thiazole
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Overview
Description
3-(Methoxymethoxy)-1,2-thiazole is an organic compound that features a thiazole ring substituted with a methoxymethoxy group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The methoxymethoxy group is a functional group consisting of a methoxy group bound to a methylene group, which is then attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methoxymethoxy)-1,2-thiazole typically involves the introduction of the methoxymethoxy group to a thiazole precursor. One common method is the reaction of a thiazole derivative with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as ZrO(OTf)2 have been reported to be effective in promoting the methoxymethylation of alcohols and phenols, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethoxy)-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed for the reduction of the thiazole ring.
Substitution: Nucleophiles such as amines or thiols can react with the methoxymethoxy group under basic conditions.
Major Products:
Oxidation: Formation of methoxyformylthiazole or methoxycarboxythiazole.
Reduction: Formation of dihydro-3-(methoxymethoxy)-1,2-thiazole.
Substitution: Formation of 3-(substituted-methoxy)-1,2-thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(methoxymethoxy)-1,2-thiazole involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Methyl-1,2-thiazole: Similar structure but with a methyl group instead of a methoxymethoxy group.
3-Methoxy-1,2-thiazole: Similar structure but with a methoxy group directly attached to the thiazole ring.
3-(Ethoxymethoxy)-1,2-thiazole: Similar structure but with an ethoxymethoxy group instead of a methoxymethoxy group.
Uniqueness: 3-(Methoxymethoxy)-1,2-thiazole is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical reactivity and potential biological activity. The combination of the thiazole ring and the methoxymethoxy group makes it a versatile compound for various applications .
Properties
CAS No. |
60666-82-2 |
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Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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